molecular formula C20H19F2N5O4S B5727869 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B5727869
M. Wt: 463.5 g/mol
InChI Key: BVVKIHQBRXIHAV-AUEPDCJTSA-N
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Description

3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, a difluoromethyl group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the sulfur and nitrogen atoms.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceuticals: Its potential biological activity could lead to applications in the development of new medications.

Industry

    Agrochemicals: The compound could be used in the development of new pesticides or herbicides.

    Materials Science: Its unique structural features may find applications in the development of new materials.

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethyl group and the triazole ring are known to enhance binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O4S/c1-12-8-15(5-6-16(12)27(28)29)31-11-14-9-13(4-7-17(14)30-2)10-23-26-19(18(21)22)24-25-20(26)32-3/h4-10,18H,11H2,1-3H3/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVKIHQBRXIHAV-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NN=C3SC)C(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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